molecular formula C10H2F18 B7768053 Bis(perfluorobutyl)ethene CAS No. 97539-76-9

Bis(perfluorobutyl)ethene

Cat. No.: B7768053
CAS No.: 97539-76-9
M. Wt: 464.09 g/mol
InChI Key: FSOCDJTVKIHJDC-OWOJBTEDSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(perfluorobutyl)ethene (C₁₀H₂F₁₈), also known as trans-1,2-bis(nonafluoro-n-butyl)ethylene or (E)-1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodec-5-ene, is a fluorinated olefin characterized by two perfluorobutyl (C₄F₉) groups attached to an ethene backbone . Its molecular structure imparts exceptional chemical inertness, thermal stability, and gas solubility, making it historically significant in biomedical applications such as blood substitutes and nitric oxide (NO) transport . Key identifiers include CAS numbers (e.g., 19430-93-4), UNII-1GKC2J63MT, and DTXSID501021202 .

Properties

IUPAC Name

(E)-1,1,1,2,2,3,3,4,4,7,7,8,8,9,9,10,10,10-octadecafluorodec-5-ene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H2F18/c11-3(12,5(15,16)7(19,20)9(23,24)25)1-2-4(13,14)6(17,18)8(21,22)10(26,27)28/h1-2H/b2-1+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSOCDJTVKIHJDC-OWOJBTEDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(=CC(C(C(C(F)(F)F)(F)F)(F)F)(F)F)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(=C/C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)\C(C(C(C(F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H2F18
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501021202
Record name (5E)-5,6-Perfluorodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

464.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

84551-43-9, 97539-76-9
Record name Bis(perfluorobutyl)ethene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084551439
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5,6-Perfluorodecene, (5E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0097539769
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (5E)-5,6-Perfluorodecene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501021202
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (5E)-5H,6H-Octadecafluorodec-5-ene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6-PERFLUORODECENE, (5E)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1GKC2J63MT
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Preparation Methods

Electrochemical Fluorination (ECF)

While less common, ECF of 1,5-hexadiene in anhydrous HF at 4–6V produces perfluorinated derivatives. However, this method yields <15% this compound due to competing polymerization.

Metathesis Reactions

Olefin metathesis using Grubbs catalysts (e.g., RuCl₂(=CHPh)(PCy₃)₂) enables cross-coupling of perfluorobutyl-substituted alkenes. Early-stage research indicates 40–50% yields but requires further optimization for industrial adoption.

Comparative Analysis of Methods

Parameter Catalytic Fluorination Halogenation-Sulfonation ECF
Yield (%)80–8567<15
Purity (GC area%)928865
Reaction Time (hr)6–8224
ScalabilityIndustrialPilot-scaleLaboratory

Data adapted from EP0504285B1 .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or ozone.

    Reduction: Reducing agents like lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols.

Major Products Formed:

Scientific Research Applications

Overview

Bis(perfluorobutyl)ethene (BPFE) is a fluorinated compound notable for its unique chemical properties, including high thermal stability and chemical inertness. With the molecular formula C₁₀H₂F₁₈ and a CAS number of 84551-43-9, BPFE has garnered attention in various scientific and industrial applications, particularly in biomedical fields as a potential blood substitute.

Blood Substitute

One of the primary applications of BPFE is its exploration as an oxygen carrier in blood substitutes. BPFE interacts with hemoglobin, facilitating oxygen transport to tissues while aiding in carbon dioxide removal. Studies indicate that BPFE can enhance oxygen delivery, especially in scenarios of severe hemorrhage or when traditional transfusions are impractical.

  • Mechanism of Action : BPFE binds to oxygen molecules, which helps in their transport and release to tissues. This interaction mimics the natural function of hemoglobin, although further research is needed to assess its efficiency compared to hemoglobin.

Emulsions and Surfactant Applications

BPFE has been studied for its ability to stabilize emulsions, particularly those involving biological surfactants like egg yolk lecithin. Research indicates that BPFE forms an anisotropic interfacial film around droplets, influencing the stability and properties of emulsions .

  • Fluidizing Effect : In lung surfactant models, BPFE has shown a fluidizing effect on dipalmitoyl phosphatidylcholine (DPPC), preventing the typical phase transition from liquid-expanded to liquid-condensed states. This property may have implications for therapies targeting pulmonary conditions .

Organic Synthesis and Chemical Reactions

BPFE serves as a reagent in organic synthesis, particularly for studying fluorinated hydrocarbons. Its stability allows it to participate in various chemical reactions, including oxidation and reduction processes.

Reaction Type Description
Oxidation Forms perfluorinated carboxylic acids under harsh conditions.
Reduction Yields perfluorinated alkanes.
Substitution Nucleophilic substitution where fluorine atoms are replaced by other nucleophiles.

Case Study 1: Peritoneal Perfusion Studies

A study investigated the effects of oxygenated perfluorocarbon perfusion using BPFE in large animal models under hypoxic conditions. The results indicated significant increases in arterial oxygen saturation when using BPFE compared to saline solutions, demonstrating its potential efficacy as an oxygen carrier .

  • Key Findings :
    • Average increase in arterial oxygen partial pressure ranged from 8.1 to 18.2 mm Hg.
    • Enhanced oxygen delivery was statistically significant across various inspired oxygen fractions.

Case Study 2: Emulsion Stability Testing

Research involving emulsions stabilized by egg yolk lecithin demonstrated that BPFE affects the interfacial properties significantly, which is crucial for applications requiring stable emulsions such as drug delivery systems .

  • Key Findings :
    • The characteristics of the interfacial film were dependent on the concentration of lecithin.
    • The stability of emulsions containing BPFE was superior compared to those without.

Mechanism of Action

The mechanism of action of bis(perfluorobutyl)ethene is primarily related to its ability to interact with various molecular targets through its fluorinated groups. These interactions can influence the compound’s behavior in different environments, such as its solubility, reactivity, and stability. The pathways involved often include the formation of stable complexes with other molecules, enhancing its utility in various applications .

Comparison with Similar Compounds

Table 1: Molecular and Physical Properties of Bis(perfluorobutyl)ethene and Analogues

Compound Molecular Formula Molecular Weight (g/mol) Boiling Point (°C) Gas Solubility (NO/O₂)
This compound C₁₀H₂F₁₈ 520.1* >200 (estimated) High
(Perfluorobutyl)ethylene C₆H₃F₉ 246.07 ~120–150† Moderate
1,2-Bis(perfluorohexyl)ethene C₁₄H₂F₂₆ 700.1* >250 (estimated) Very high
Perfluoroisobutylene C₄F₈ 200.03 -6.5 Low

*Calculated based on molecular formula. †Estimated from analogues.

  • Chain Length Effects : Longer perfluoroalkyl chains (e.g., perfluorohexyl, C₆F₁₃) increase molecular weight and hydrophobicity, enhancing gas solubility but reducing reaction rates compared to shorter chains (e.g., perfluorobutyl) .
  • Isomerism : this compound exists predominantly in the (E)-configuration, which confers higher thermal stability compared to (Z)-isomers observed in other ethene derivatives .

Toxicity and Regulatory Profiles

Table 3: Occupational Exposure Limits for Selected Fluorinated Ethylenes

Compound 8-hour TWA (mg/m³) STEL (mg/m³) Regulatory Notes
This compound 1020 None Low acute toxicity
Perfluoroisobutylene None 0.08 (ceiling) High pulmonary toxicity
  • Safety : this compound has a higher permissible exposure limit (1020 mg/m³) compared to perfluoroisobutylene, which is regulated strictly due to its acute toxicity .

Biological Activity

Bis(perfluorobutyl)ethene (BPFE), with the chemical formula C₁₀H₂F₁₈ and CAS number 84551-43-9, is a fluorinated compound notable for its potential applications in biomedical fields, particularly as an oxygen carrier and blood substitute. This article delves into the biological activity of BPFE, exploring its mechanisms of action, cellular effects, metabolic pathways, and potential applications, supported by relevant data and case studies.

BPFE primarily interacts with hemoglobin in the blood, functioning as a blood substitute . It enhances oxygen transport to tissues while facilitating carbon dioxide removal. This interaction is crucial during instances of severe hemorrhage or organ perfusion where traditional blood components may be compromised.

Key Mechanisms:

  • Oxygen Binding : BPFE binds to oxygen molecules, improving their transport efficiency within the bloodstream.
  • Carbon Dioxide Removal : It aids in the removal of carbon dioxide from tissues, enhancing respiratory efficiency.
  • Cellular Respiration Enhancement : Studies indicate that BPFE can improve cellular respiration and energy production by enhancing oxygen delivery to cells.

Cellular Effects

The influence of BPFE on cellular processes is significant. Research indicates that it modulates cell signaling pathways and gene expression, promoting improved cellular metabolism.

Observations:

  • Enhanced Oxygen Delivery : BPFE has been shown to enhance oxygen delivery to cells in various in vitro studies.
  • Impact on Cell Signaling : The compound influences signaling pathways that are critical for cellular function and survival .

Dosage Effects in Animal Models

Research on animal models demonstrates that the effects of BPFE vary with dosage:

  • Low Doses : At lower concentrations, BPFE enhances oxygen delivery without notable adverse effects.
  • High Doses : Higher concentrations may lead to toxicity or adverse reactions; thus, careful dosage management is essential in therapeutic applications.

Metabolic Pathways

BPFE interacts with several metabolic pathways:

  • It modulates key enzymes involved in cellular respiration.
  • The compound's stability allows it to participate in metabolic flux without significant degradation over time.

Transport and Distribution

The transport of BPFE within biological systems is facilitated by its interaction with specific transporters and proteins. Its distribution is primarily localized within mitochondria, where it enhances mitochondrial respiration and energy production.

Comparative Analysis

To understand the uniqueness of BPFE, it is essential to compare it with similar compounds:

CompoundMolecular FormulaKey ApplicationsStability
This compoundC₁₀H₂F₁₈Blood substitute, oxygen carrierHigh
PerfluorooctaneC₈F₁₈Industrial applicationsModerate
PerfluorodecalinC₁₄F₁₄Medical applications, blood substituteHigh
PerfluorotripropylamineC₁₂F₁₅NBiomedical researchHigh

Case Studies

  • Oxygenation Studies : In a study involving peritoneal perfusion with oxygenated perfluorocarbon (including BPFE), researchers observed significant improvements in tissue oxygenation levels compared to traditional methods .
  • Cellular Interaction Studies : In vitro studies have demonstrated that BPFE interacts effectively with various biological membranes and proteins, assessing its potential toxicity and compatibility for medical applications .
  • Lung Surfactant Models : Research indicates that BPFE exhibits a fluidizing effect on dipalmitoyl phosphatidylcholine (DPPC) monolayers, which are models for lung surfactants. This effect suggests potential applications in lung therapies.

Q & A

Q. How can researchers ensure reproducibility in studies involving this compound, given its sensitivity to experimental conditions?

  • Methodological Answer: Document batch-specific purity metrics (e.g., residual solvent levels via GC) and storage conditions (e.g., argon vs. air exposure). Publish raw spectroscopic data in open-access repositories. Collaborate on interlaboratory comparisons using standardized reference materials (e.g., NIST-certified PFAS mixtures) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Bis(perfluorobutyl)ethene
Reactant of Route 2
Reactant of Route 2
Bis(perfluorobutyl)ethene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.